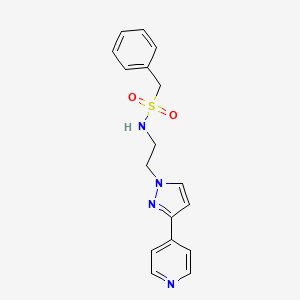

1-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide

Description

1-Phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a sulfonamide derivative featuring a methanesulfonamide group linked to a phenyl ring and a pyridinyl-substituted pyrazole moiety via an ethyl spacer.

Properties

IUPAC Name |

1-phenyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2S/c22-24(23,14-15-4-2-1-3-5-15)19-11-13-21-12-8-17(20-21)16-6-9-18-10-7-16/h1-10,12,19H,11,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGHQKFWLAXHNHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)NCCN2C=CC(=N2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the pyridine moiety, and finally the attachment of the sulfonamide group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Industrial production often requires optimization of reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

(i) Pyridinyl vs. Methoxy/Trifluoromethyl Substituents

The pyridinyl group in the main compound contrasts with the methoxy () and trifluoromethyl () substituents in analogs. Pyridine’s nitrogen atom may facilitate hydrogen bonding or coordination with metal ions in enzymatic active sites, whereas the methoxy group in ’s compound could improve water solubility . The trifluoromethyl group in ’s compound enhances lipophilicity and metabolic resistance due to its electron-withdrawing nature .

(ii) Sulfonamide Linkage Variations

The main compound’s methanesulfonamide is simpler compared to the benzenesulfonamide in , which includes a methyl group for steric bulk. Benzenesulfonamides often exhibit stronger target affinity due to additional van der Waals interactions, while methanesulfonamides offer flexibility for further derivatization .

Biological Activity

1-Phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide, a compound with a complex structure, has garnered attention in medicinal chemistry for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various physiological processes. The presence of the pyrazole and pyridine moieties suggests potential interactions with multiple biological pathways, including:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains.

- Anti-inflammatory Effects : It may inhibit inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

- Apoptosis Induction : Evidence suggests that it can induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of similar compounds containing pyrazole and pyridine structures. For instance, derivatives have been tested against Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentrations (MICs) observed for related compounds:

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| 1 | Staphylococcus aureus | 15 |

| 2 | Escherichia coli | 30 |

| 3 | Pseudomonas aeruginosa | 25 |

| 4 | Bacillus subtilis | 20 |

Note : These values are indicative of the antimicrobial potential observed in related studies and may vary for the specific compound under discussion.

Anti-inflammatory Activity

In vitro studies have demonstrated that compounds similar to this compound exhibit significant anti-inflammatory properties. The mechanism involves inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

- Synthesis and Screening : A study synthesized a series of pyrazole derivatives and screened them for antimicrobial activity. The results indicated that certain modifications to the structure enhanced antibacterial efficacy against resistant strains of bacteria .

- Cancer Cell Apoptosis : In another investigation, a related compound was shown to induce apoptosis in human cancer cell lines through activation of caspase pathways. This suggests that the compound could be further explored for its anticancer properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.